N-(4-bromophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
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Properties
IUPAC Name |
N-(4-bromophenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4OS/c1-12-4-3-5-13(10-12)17-21-22-18(23(17)2)25-11-16(24)20-15-8-6-14(19)7-9-15/h3-10H,11H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPAZYVNNGWPGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2C)SCC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant data and case studies.
Chemical Structure
The chemical formula for this compound is . The structure features a triazole ring which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been evaluated across various studies, focusing primarily on its antimicrobial , anticancer , and antioxidant properties.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit notable antimicrobial effects. In a study evaluating similar triazole derivatives, compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways critical for survival.
| Compound | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| d1 | Antimicrobial | Gram-positive | |
| d2 | Antimicrobial | Gram-negative | |
| d3 | Antifungal | Fungal species |
Anticancer Activity
The anticancer potential of this compound has been investigated using various cancer cell lines. Notably, it has shown efficacy against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The Sulforhodamine B (SRB) assay was employed to evaluate cytotoxicity.
The mechanism of action for the anticancer effects of triazole derivatives often involves the induction of apoptosis and cell cycle arrest. Molecular docking studies suggest that these compounds can interact with specific proteins involved in cell proliferation and survival pathways.
Molecular Docking Insights
Molecular docking studies have demonstrated that this compound binds effectively to target proteins associated with cancer progression. The binding affinity and interaction patterns provide insights into how structural modifications can enhance biological activity.
Case Studies
Several case studies highlight the effectiveness of triazole derivatives in clinical settings:
- Case Study on Breast Cancer : A study involving a library of compounds identified this compound as a lead compound due to its selective toxicity towards MCF7 cells while sparing normal cells .
- Antimicrobial Screening : In a comparative study against standard antibiotics, this compound exhibited superior antimicrobial activity compared to conventional treatments for certain bacterial strains .
Q & A
Q. Q1. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?
Answer: The synthesis involves multi-step reactions, with critical factors including:
- Temperature control : Exothermic reactions (e.g., cyclization of the triazole ring) require precise temperature modulation to avoid side products .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while non-polar solvents (e.g., toluene) improve crystallization .
- Coupling agents : Use of HBTU or EDCI for amide bond formation, monitored via TLC or HPLC to track reaction progress .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization ensures ≥95% purity.
Q. Q2. How can structural integrity and purity be confirmed experimentally?
Answer:
- Spectroscopic techniques :
- 1H/13C NMR : Verify substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, sulfanyl protons at δ 3.5–4.0 ppm) .
- IR spectroscopy : Confirm S-H (2550 cm⁻¹) and amide C=O (1680 cm⁻¹) stretches .
- Chromatography : HPLC-MS detects impurities (<0.5% required for biological assays) .
- Elemental analysis : Match calculated vs. observed C, H, N, S values (deviation ≤0.3%) .
Advanced Research Questions
Q. Q3. How do substituent variations on the triazole and phenyl rings influence bioactivity?
Answer: Comparative studies of analogs (e.g., bromo vs. chloro substituents) reveal:
-
Triazole ring : Methyl groups at position 4 enhance metabolic stability but reduce solubility .
-
Phenyl rings : Electron-withdrawing groups (e.g., Br at para position) improve binding to cytochrome P450 enzymes, as shown in docking simulations (ΔG = -8.2 kcal/mol) .
-
Table 1 : Bioactivity of analogs (IC50 values):
Substituent (R1/R2) IC50 (µM) vs. Target X Reference Br/CH3 0.45 ± 0.02 Cl/CH3 1.20 ± 0.15 Br/OCH3 0.98 ± 0.10
Q. Q4. What experimental and computational strategies resolve contradictions in crystallographic vs. solution-phase structural data?
Answer:
- X-ray crystallography : Use SHELXL for refinement (R-factor < 5%) to resolve bond-length discrepancies (e.g., S-C bond: 1.82 Å vs. DFT-predicted 1.79 Å) .
- DFT calculations : B3LYP/6-31G(d) level optimizations align with NMR NOE data to validate solution-phase conformers .
- Dynamic studies : Variable-temperature NMR identifies rotameric equilibria (e.g., sulfanyl group rotation at ΔG‡ = 12 kcal/mol) .
Q. Q5. How can in vitro vs. in vivo efficacy discrepancies be systematically addressed?
Answer:
- Metabolic profiling : LC-MS/MS identifies major metabolites (e.g., demethylated triazole derivatives) that may lack activity .
- Permeability assays : Caco-2 cell models (Papp < 1 × 10⁻⁶ cm/s) correlate with poor oral bioavailability .
- Formulation optimization : Nanoencapsulation (e.g., PLGA nanoparticles) improves plasma half-life from 2.1 to 8.5 hours in murine models .
Methodological Guidance
Q. Q6. What analytical workflows are recommended for characterizing degradation products under stress conditions?
Answer:
- Forced degradation : Expose to UV light (ICH Q1B), acidic/basic hydrolysis, and oxidative stress (H2O2).
- LC-HRMS : Identify degradation products (e.g., sulfoxide derivatives, m/z +16) .
- Stability-indicating assays : Validate HPLC methods per ICH Q2(R1) guidelines (RSD < 2%) .
Q. Q7. How can structure-activity relationship (SAR) studies be designed to prioritize analogs for synthesis?
Answer:
- Pharmacophore modeling : Map essential features (e.g., hydrogen-bond acceptors at triazole N2, hydrophobic pockets near bromophenyl) .
- Free-Wilson analysis : Quantify substituent contributions to activity (e.g., para-Br adds +1.2 log units to potency) .
- Synthetic accessibility : Prioritize analogs with ≤4 synthetic steps and commercially available intermediates .
Data-Driven Insights
Q. Table 2: Key Physicochemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| LogP (octanol-water) | 3.8 ± 0.2 | Shake-flask |
| Aqueous solubility (pH 7.4) | 12 µg/mL | Nephelometry |
| pKa (sulfanyl group) | 9.1 | Potentiometry |
Q. Table 3: Troubleshooting Common Synthesis Issues
| Issue | Solution | Reference |
|---|---|---|
| Low cyclization yield | Use microwave irradiation (100°C, 20 min) | |
| Amide bond racemization | Replace DMF with CH3CN | |
| Crystallization failure | Add seed crystals from analogous compounds |
Future Research Directions
- High-throughput screening : Fragment-based libraries to identify synergistic binders .
- Mechanistic toxicology : RNA-seq profiling of hepatotoxicity pathways .
- Polypharmacology : Dual-target inhibition (e.g., kinase + protease) via hybrid analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
